1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-16-4-2-14(3-5-16)8-10-21-20(27)22-12-19-24-23-18-7-6-17(25-26(18)19)15-9-11-29-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRCRONDHRGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1904020-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 408.5 g/mol
- Structure : The compound features a methoxyphenethyl group and a triazolo-pyridazin moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. It appears to modulate pathways involved in cell cycle regulation.
- Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity. In vitro assays have demonstrated efficacy against certain bacterial strains.
Pharmacological Studies
Recent pharmacological studies have focused on evaluating the compound's effects on different biological systems:
- Cell Viability Assays : Using MTT assays, researchers found that the compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC values ranging from 10 to 30 µM.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor activities. They reported that the most active derivative exhibited significant tumor growth inhibition in xenograft models, suggesting that modifications to the core structure can enhance efficacy.
Study 2: Antimicrobial Efficacy
A clinical study assessed the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Data Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antitumor | MTT Assay | IC: 10–30 µM |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |
| Antimicrobial | MIC Testing | MIC: 15 µg/mL (S. aureus) |
Comparison with Similar Compounds
Compound 62E ()
- Structure : 1-[2-(1-Ethylpiperidin-4-yl)ethyl]-3-(6-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)urea
- Key Differences :
- Thiophen-2-yl substitution (vs. thiophen-3-yl in the target compound).
- A benzothiazole-sulfanyl linker instead of a direct methylene group.
- A piperidine-ethyl side chain (vs. 4-methoxyphenethyl).
- Implications : The thiophene regioisomer (2-yl vs. 3-yl) may alter π-π stacking interactions with biological targets, while the benzothiazole moiety could enhance hydrophobicity .
Compound 63K ()
- Structure : 1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)ethyl]urea
- Key Differences :
- 4-Fluorophenyl substitution (vs. thiophen-3-yl).
- Morpholin-ethyl side chain (vs. 4-methoxyphenethyl).
3-(4-Methoxyphenyl)-3-methyl-2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-thione ()
- Structure : A partially saturated triazolo-pyridazine with a thione group and 4-methoxyphenyl substitution.
- Key Differences :
- Saturated pyridazine ring (vs. aromatic in the target compound).
- Thione (C=S) instead of urea.
- Implications : Reduced aromaticity may lower metabolic stability, while the thione group could confer distinct reactivity or metal-binding properties .
Urea-Containing Heterocycles
1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98) ()
- Structure : Pyrazole core with urea-linked 4-trifluoromethylphenyl and 4-methoxyphenyl groups.
- Key Differences :
- Pyrazole (vs. triazolo-pyridazine).
- Trifluoromethyl group (electron-withdrawing) instead of thiophene.
Triazolo[3,4-b][1,3,4]thiadiazoles ()
- Structure : Triazolo-thiadiazole hybrids with pyrazole and 4-methoxyphenyl groups.
- Key Differences :
- Thiadiazole core (vs. pyridazine).
- Sulfur atom in the thiadiazole ring (vs. nitrogen in pyridazine).
- Implications: Thiadiazoles are known for antimicrobial and antifungal activities, suggesting the target compound may share similar biological profiles .
Pharmacological Activity Comparisons
- Antifungal Potential: Triazolo-thiadiazoles () demonstrated activity against 14-α-demethylase, a fungal cytochrome P450 enzyme. The target compound’s triazolo-pyridazine core and urea group may similarly inhibit this enzyme, warranting further study .
- Kinase Inhibition : Compounds with triazolo-pyridazine cores (e.g., 63K in ) are structurally related to kinase inhibitors. The target compound’s thiophene and urea groups could modulate selectivity for kinases like MET or EGFR, which are implicated in cancer drug resistance .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
